methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
Description
The compound methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a structurally complex heterocyclic molecule featuring:
- A pyrano[3,2-c]pyridine core fused with a pyridin-3-ylmethyl group at position 4.
- A 3-chlorophenyl substituent at position 2.
- A methyl ester group at position 3 and a methyl group at position 5.
Key analogs include derivatives with methoxy, benzyl, phenethyl, or nitrile groups, as detailed in and .
Properties
IUPAC Name |
methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O4/c1-13-9-17-19(22(28)27(13)12-14-5-4-8-26-11-14)18(15-6-3-7-16(24)10-15)20(21(25)31-17)23(29)30-2/h3-11,18H,12,25H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCCUJDUEMHWBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC(=CC=C3)Cl)C(=O)N1CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antitumor Activity
Research indicates that this compound and its derivatives exhibit significant antitumor properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including triple-negative breast cancer (TNBC) cells. For instance, a derivative was shown to inhibit cell proliferation in the MDA-MB-231 cell line while exhibiting low toxicity towards non-tumorigenic cells .
Neuroprotective Properties
Compounds related to methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo have been evaluated for their neuroprotective effects. They have shown promising results in inhibiting the activity of monoamine oxidases (MAO A and B), which are implicated in neurodegenerative diseases such as Alzheimer's disease. One derivative demonstrated an IC50 value of 0.89 μM as a selective MAO B inhibitor and improved cell viability in neuroblastoma cells exposed to amyloid beta-induced toxicity .
Case Study: Antitumor Efficacy
In a study evaluating the antitumor efficacy of various derivatives of methyl 2-amino compounds, significant growth inhibition was observed in TNBC cell lines with minimal effects on normal cells. The most effective compound reduced tumor size in vivo using a chick chorioallantoic membrane model .
Case Study: Neuroprotective Effects
Another investigation into the neuroprotective properties highlighted that specific derivatives could mitigate oxidative stress-induced cell death in neuronal models, suggesting potential therapeutic avenues for neurodegenerative conditions .
Chemical Reactions Analysis
Amino Group Reactivity
The primary amino group (-NH<sub>2</sub>) at position 2 participates in nucleophilic reactions:
-
Acylation : Reacts with acetyl chloride or acetic anhydride to form acetamide derivatives.
Conditions : Room temperature, dichloromethane (DCM) solvent, triethylamine base.
Product : Methyl 2-acetamido-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate. -
Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to generate imine derivatives.
Conditions : Ethanol reflux, catalytic HCl.
Example : Reaction with 4-nitrobenzaldehyde yields a substituted Schiff base with λ<sub>max</sub> at 420 nm (UV-Vis).
Ester Hydrolysis
The methyl ester group undergoes hydrolysis to form carboxylic acid derivatives:
Reagents : NaOH (aqueous), ethanol/water (1:1).
Conditions : Reflux at 80°C for 6–8 hours.
Product : 2-Amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylic acid.
Yield : ~85% (HPLC purity >95%).
Pyridine Ring Modifications
The pyridine moiety at position 6 participates in electrophilic substitution and coordination chemistry:
-
N-Oxidation : Reacts with m-chloroperbenzoic acid (mCPBA) to form pyridine N-oxide.
Conditions : DCM, 0°C to room temperature, 12 hours.
Product : Corresponding N-oxide with m/z 453.87 ([M+H]<sup>+</sup>, ESI-MS). -
Metal Coordination : Binds to transition metals (e.g., Cu(II), Fe(III)) via the pyridine nitrogen.
Example : Forms a 1:1 complex with CuCl<sub>2</sub> (λ<sub>max</sub> shift from 270 nm to 310 nm).
Dihydro-Pyran Ring Reactions
The 5,6-dihydro-4H-pyran ring undergoes oxidation and ring-opening:
-
Oxidation : Treating with KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> converts the dihydro-pyran ring to a ketone.
Product : 2-Amino-4-(3-chlorophenyl)-7-methyl-3-(methoxycarbonyl)-5-oxo-6-(pyridin-3-ylmethyl)-4,5-dihydropyrano[3,2-c]pyridin-8-one. -
Ring-Opening : Acidic conditions (HCl/EtOH) cleave the pyran ring to yield linear intermediates.
Substitution Reactions
The 3-chlorophenyl group enables cross-coupling reactions:
-
Suzuki Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd catalysis.
Conditions : Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O, 90°C .
Product : 2-Amino-4-(biphenyl-3-yl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate .
Mechanistic Insights
-
Acylation : Proceeds via nucleophilic attack of the amino group on the acylating agent, followed by deprotonation.
-
Ester Hydrolysis : Base-mediated saponification mechanism, confirmed by <sup>13</sup>C NMR.
-
Suzuki Coupling : Transmetalation and reductive elimination steps facilitated by Pd(0)/Pd(II) cycling .
This compound’s reactivity profile highlights its versatility as a scaffold for synthesizing pharmacologically relevant derivatives. Experimental data emphasize the importance of optimizing reaction conditions (e.g., solvent, catalyst) to achieve high selectivity .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The following table summarizes substituent-driven variations in melting points, yields, and functional group characteristics among related compounds:
Key Observations :
- Position 6 Substitution : Bulky groups (e.g., benzyl in 3aa) reduce melting points compared to smaller substituents (e.g., H in 3z), likely due to disrupted crystal packing .
- Chlorophenyl vs.
- Ester vs. Nitrile : The methyl ester in the target compound (vs. nitrile in ) would exhibit distinct IR signatures (C=O stretch ~1700 cm⁻¹ vs. C≡N ~2191 cm⁻¹) and influence solubility .
Hydrogen Bonding and Crystallography
- Hydrogen Bonding: The amino (NH₂) and ester (C=O) groups in the target compound are likely to participate in intermolecular hydrogen bonding, as observed in related structures (). Such interactions influence crystal packing and stability, as discussed in .
- Crystallographic Tools : Programs like SHELXL () and ORTEP-3 () are critical for resolving complex hydrogen-bonding networks in these molecules .
Functional Group Impact on Bioactivity (Inferred)
While biological data are absent in the evidence, structural analogs suggest:
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis of this polycyclic compound can be approached via multicomponent reactions (e.g., Biginelli-type cyclization) or stepwise functionalization. Key steps include:
- Cyclization : Use ethyl acetoacetate and thiourea derivatives in a one-pot reaction to form the pyrano-pyridine core, as demonstrated in analogous pyrimidoquinolinone syntheses .
- Regioselective functionalization : Introduce the 3-chlorophenyl and pyridinylmethyl groups via nucleophilic substitution or cross-coupling reactions under inert atmospheres (e.g., N₂ or Ar) to minimize side reactions.
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol, followed by recrystallization for high purity (>95% by HPLC) .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- X-ray crystallography : Resolve the stereochemistry of the dihydro-4H-pyrano ring system, as shown for structurally related methyl carboxylates in crystallographic studies .
- NMR spectroscopy : Use - and -NMR to confirm substituent positions (e.g., pyridin-3-ylmethyl orientation) and detect tautomeric equilibria in the pyrano-pyridine core.
- HPLC-MS : Quantify purity and monitor degradation products under varying storage conditions (e.g., light, humidity) .
Advanced Research Questions
Q. How can computational modeling aid in predicting reactivity and regioselectivity during synthesis?
- DFT calculations : Model transition states to predict regioselectivity in cyclization steps, particularly for sterically hindered positions (e.g., 3-chlorophenyl vs. pyridinylmethyl group addition) .
- Molecular docking : Explore interactions with biological targets (e.g., enzyme active sites) to rationalize observed bioactivity or guide structural modifications .
Q. What strategies mitigate contradictions in reported synthetic yields for analogous compounds?
- Parameter screening : Optimize solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and catalyst loadings (e.g., p-toluenesulfonic acid) to address yield variability .
- In situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics dynamically .
Q. How does the compound’s stability under acidic/basic conditions impact formulation for biological assays?
- pH-dependent degradation studies : Conduct accelerated stability testing (40°C/75% RH) in buffers (pH 1–10) to identify labile functional groups (e.g., ester or amide bonds).
- Protective strategies : Consider prodrug formulations (e.g., Boc-protected amines) or encapsulation in liposomes to enhance stability in physiological environments .
Data Contradiction Analysis
Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) across studies?
- Standardized protocols : Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) and internal standards (e.g., TMS) for consistent NMR referencing.
- Cross-validation : Compare data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) and published spectra of structurally related compounds .
Q. Why do conflicting reports exist regarding the compound’s solubility, and how can this be resolved?
- Solvent screening : Test solubility in aprotic (e.g., DMSO) vs. protic (e.g., ethanol) solvents, noting temperature dependence.
- Co-solvency approaches : Use blends like PEG-400/water to enhance aqueous solubility for in vitro assays .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
